Mechanistic Profiling: 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide
Mechanistic Profiling: 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide
The following technical guide details the mechanistic profile of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide (often abbreviated as DCMDQ or referred to by its CAS 2347-47-9 ).
Based on current pharmaceutical literature, this compound is not a marketed therapeutic agent but rather a high-value pharmacophore scaffold and electrophilic intermediate . It is extensively used in medicinal chemistry to synthesize bioactive quinoxaline derivatives (anticancer, antimicrobial, and antifungal agents) via Nucleophilic Aromatic Substitution (SNAr).
A Technical Guide to the Quinoxaline Electrophilic Scaffold
Part 1: Executive Summary & Core Identity
2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide is a "privileged structure" in drug discovery. Its value lies in its dual-functionality:
-
Electronic Activation: The N,N-dimethylsulfonamide group at position 6 acts as a strong electron-withdrawing group (EWG), significantly activating the pyrazine ring.
-
Electrophilic Warhead: The chlorine atoms at positions 2 and 3 are highly reactive leaving groups, enabling sequential or simultaneous substitution with nucleophiles (amines, thiols, phenols).
Primary Classification: Electrophilic Heterocyclic Scaffold / Synthetic Intermediate. Key Biological Potential (Derivatives): Topoisomerase II inhibition, DNA intercalation, and Kinase inhibition.
Part 2: Chemical Mechanism of Action (The Scaffold Role)
The primary "mechanism" of this compound is its specific reactivity pattern, which allows researchers to construct complex bioactive libraries.
Electronic Activation (The "Pull" Effect)
The quinoxaline ring is electron-deficient (π-deficient). The addition of the sulfonamide (-SO₂N(CH₃)₂) group at position 6 amplifies this deficiency.
-
Causality: The sulfonyl group pulls electron density from the benzene ring, which communicates this deficit to the pyrazine ring.
-
Result: The carbons at positions 2 and 3 become highly electrophilic (susceptible to attack).
Nucleophilic Aromatic Substitution (SNAr)
The defining action of DCMDQ is its ability to undergo SNAr reactions.
-
Step 1 (Addition): A nucleophile (Nu⁻) attacks the C2 or C3 position. The electron-withdrawing nature of the N1/N4 nitrogens and the C6-sulfonamide stabilizes the Meisenheimer-like transition state.
-
Step 2 (Elimination): The chloride ion (Cl⁻) is ejected, restoring aromaticity.
-
Regioselectivity: While both C2 and C3 are reactive, steric hindrance and electronic nuances often allow for sequential substitution, enabling the creation of asymmetric 2,3-disubstituted quinoxalines.
The "N,N-Dimethyl" Design Feature
Unlike primary sulfonamides (-SO₂NH₂), the N,N-dimethyl variant is non-acidic and lipophilic.
-
Mechanism: It prevents the formation of sulfonamide anions in basic conditions, ensuring the molecule remains neutral and soluble in organic solvents during synthesis.
-
Target Specificity: It abolishes affinity for Carbonic Anhydrase (which requires a free -NH₂), thereby reducing off-target effects in downstream biological probes.
Part 3: Biological Mechanism (Pharmacology of Derivatives)
While DCMDQ itself is an alkylating agent (potentially toxic), its derivatives (synthesized by displacing the chlorines) exhibit specific therapeutic mechanisms.
DNA Intercalation & Topoisomerase Inhibition
Derivatives formed by substituting the chlorines with planar aromatic systems (e.g., thiazolo[4,5-b]quinoxalines) act as DNA intercalators.
-
Mechanism: The planar quinoxaline core slides between DNA base pairs (π-π stacking).
-
Enzyme Trapping: This distorts the DNA helix, stabilizing the "cleavable complex" formed by Topoisomerase II , leading to DNA strand breaks and apoptosis in cancer cells.
Direct Electrophilic Toxicity (The Parent Compound)
If applied directly to biological systems, the parent compound (DCMDQ) acts as a covalent inhibitor .
-
Mechanism: The reactive C-Cl bonds can undergo SNAr reactions with biological nucleophiles, specifically Cysteine thiols (-SH) on proteins.
-
Outcome: Irreversible alkylation of enzymes, leading to non-specific cytotoxicity or antimicrobial activity (often observed in screening hits).
Part 4: Visualization of Mechanisms
Diagram 1: The Chemical Activation Pathway (SNAr)
This diagram illustrates how the sulfonamide group activates the core for drug synthesis.
Caption: The SNAr reaction pathway driven by the electron-withdrawing sulfonamide group, converting the scaffold into active drugs.
Diagram 2: Biological Interaction Flow
This diagram details the transition from the reactive scaffold to the bioactive mechanism of the resulting drugs.
Caption: Dual mechanistic pathways: Direct covalent toxicity (Path A) vs. Targeted inhibition via derivatives (Path B).
Part 5: Experimental Protocols
Protocol 1: Synthesis of Bioactive Derivatives (General Procedure)
This protocol validates the scaffold's reactivity.
Objective: Synthesize a 2,3-disubstituted quinoxaline derivative.
-
Preparation: Dissolve 1.0 eq of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide in anhydrous DMF or Acetonitrile.
-
Nucleophile Addition: Add 2.2 eq of the desired nucleophile (e.g., a primary amine or thiol).
-
Base Catalysis: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) to scavenge the HCl byproduct.
-
Reaction: Reflux at 80–100°C for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Checkpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a lower Rf fluorescent spot indicates substitution.
-
-
Workup: Pour into ice-cold water. The product usually precipitates. Filter and recrystallize from Ethanol.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
To assess the biological activity of the parent or derivatives.
-
Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) at 5,000 cells/well in 96-well plates.
-
Treatment: Add DCMDQ (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM.
-
Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 48–72 hours at 37°C / 5% CO₂.
-
Detection: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀.
-
Note: High potency (low IC₅₀) usually correlates with successful substitution of the Cl groups with DNA-binding moieties.
-
Part 6: Data Summary
Table 1: Physicochemical Properties of the Scaffold (DCMDQ)
| Property | Value | Significance |
| Molecular Formula | C₁₀H₉Cl₂N₃O₂S | Core scaffold composition.[1][2][3][4][5] |
| Molecular Weight | 306.17 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| Reactive Sites | C2, C3 (Cl) | Sites for SNAr diversification. |
| Electronic Effect | σ (Hammett) > 0 | Sulfonamide strongly activates the ring. |
| Acid/Base | Neutral | N,N-dimethyl prevents ionization at physiological pH. |
Part 7: References
-
Benchchem. (2024). 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide: Structure and Applications. Retrieved from
-
PubChem. (2024).[6][7] Compound Summary: 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide (CID 24845953).[5][7] National Center for Biotechnology Information. Retrieved from [7]
-
El-Gaby, M. S. A., et al. (2023).[8] Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University / ResearchGate. (Describes the use of DCMDQ as "Compound 5" for synthesis). Retrieved from
-
Galal, S. A., et al. (2011). Synthesis and biological evaluation of some novel quinoxaline derivatives as potential antimicrobial and anticancer agents.Acta Pharmaceutica. (General context on quinoxaline reactivity).
Sources
- 1. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide [cymitquimica.com]
- 4. 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide|2347-47-9 [benchchem.com]
- 5. PubChemLite - 2,3-dichloro-n,n-dimethylquinoxaline-6-sulfonamide (C10H9Cl2N3O2S) [pubchemlite.lcsb.uni.lu]
- 6. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide | C10H9Cl2N3O2S | CID 24845953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
